3-Dehydroxy Chlorthalidone

Descripción general

Descripción

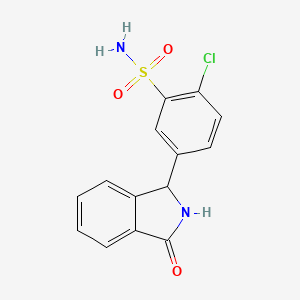

3-Dehydroxy Chlorthalidone is a metabolite of Chlorthalidone, a well-known diuretic and antihypertensive agent. This compound is characterized by its molecular formula C14H11ClN2O3S and a molecular weight of 322.77 g/mol . It is primarily used in the pharmaceutical industry due to its therapeutic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dehydroxy Chlorthalidone typically involves the dehydroxylation of Chlorthalidone. The reaction conditions often include the use of specific reagents and catalysts to facilitate the removal of the hydroxyl group. The process may involve heating and the use of solvents like dimethyl sulfoxide (DMSO) or methanol .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product in its desired form .

Análisis De Reacciones Químicas

Types of Reactions: 3-Dehydroxy Chlorthalidone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: DMSO, methanol, ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

3-Dehydroxy Chlorthalidone is characterized by its chemical formula and is structurally related to chlorthalidone. The compound functions primarily as a diuretic, promoting natriuresis (sodium excretion) through inhibition of sodium reabsorption in the distal convoluted tubule of the kidneys. This mechanism contributes to its efficacy in lowering blood pressure and managing fluid retention in various clinical scenarios .

Therapeutic Applications

-

Hypertension Management

- This compound is primarily utilized in treating hypertension, either as monotherapy or in conjunction with other antihypertensive agents. Its efficacy in reducing blood pressure has been demonstrated in various studies, showing superior outcomes compared to other diuretics like hydrochlorothiazide .

- Edema Treatment

- Kidney Stone Prevention

- Nephrogenic Diabetes Insipidus

- Left Ventricular Hypertrophy

Clinical Trial: Efficacy Comparison

A randomized controlled trial compared the efficacy of this compound with hydrochlorothiazide and amiloride in patients with primary hypertension. The study aimed to evaluate blood pressure reduction over 12 weeks, measuring both systolic and diastolic pressures through ambulatory blood pressure monitoring. Results indicated that this compound provided significant reductions in blood pressure without a corresponding increase in adverse effects compared to hydrochlorothiazide .

Case Report: Kidney Stone Prevention

A case report detailed the successful use of this compound in a patient with recurrent calcium oxalate kidney stones. The patient was treated with a regimen that included dietary sodium restriction alongside the diuretic, resulting in decreased urinary calcium levels and no recurrence of stones over a follow-up period of two years .

Comparative Effectiveness

The following table summarizes the comparative effectiveness of this compound against other common diuretics:

| Diuretic | Primary Use | Efficacy | Adverse Effects |

|---|---|---|---|

| This compound | Hypertension, Edema | Superior blood pressure reduction | Low incidence of hypokalemia |

| Hydrochlorothiazide | Hypertension | Effective but less potent | Higher incidence of metabolic side effects |

| Furosemide | Edema (acute) | Rapid action but short duration | Electrolyte imbalances |

Mecanismo De Acción

The mechanism of action of 3-Dehydroxy Chlorthalidone is similar to that of Chlorthalidone. It inhibits the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water. This results in a reduction in blood volume and blood pressure. The compound also exhibits pleiotropic effects, including anti-platelet activity and improved endothelial function .

Comparación Con Compuestos Similares

Chlorthalidone: The parent compound, known for its diuretic and antihypertensive effects.

Hydrochlorothiazide: Another thiazide-like diuretic with similar therapeutic properties.

Indapamide: A diuretic with additional vasodilatory effects.

Uniqueness: 3-Dehydroxy Chlorthalidone is unique due to its specific metabolic pathway and its role as a metabolite of Chlorthalidone. It provides insights into the metabolism and pharmacokinetics of Chlorthalidone, making it valuable for research and development in the pharmaceutical industry .

Actividad Biológica

3-Dehydroxy Chlorthalidone, a derivative of chlorthalidone, is a thiazide-like diuretic that has garnered attention for its biological activities beyond its primary use in treating hypertension and edema. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Chlorthalidone

Chlorthalidone is primarily used to manage hypertension and fluid retention associated with various medical conditions. It functions by inhibiting sodium reabsorption in the renal tubules, leading to increased diuresis and decreased blood volume. This results in lowered blood pressure and reduced edema. The compound has also been noted for its pleiotropic effects, including anti-inflammatory properties and modulation of vascular functions .

Biological Activity of this compound

Mechanism of Action

this compound operates similarly to its parent compound but exhibits distinct biological activities that may enhance its therapeutic efficacy. The compound inhibits the Na+/Cl- symporter in the distal convoluted tubule, leading to increased sodium and water excretion. Additionally, it may interact with carbonic anhydrase, influencing bicarbonate reabsorption and acid-base balance .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a prolonged half-life, which supports sustained diuretic action. Its absorption is characterized by a significant volume of distribution due to its affinity for erythrocytes, which may facilitate prolonged effects in the bloodstream .

Antihypertensive Effects

A study demonstrated that this compound effectively lowers blood pressure in hypertensive models, showing a greater efficacy compared to traditional thiazide diuretics. This was attributed to its enhanced ability to promote natriuresis and reduce systemic vascular resistance .

Anti-Inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory effects, potentially through the inhibition of inflammatory cytokines. This property may contribute to cardiovascular protection beyond blood pressure reduction, suggesting a role in mitigating the risk of heart disease .

Case Studies

- Hypertensive Patients : In a clinical trial involving elderly patients with resistant hypertension, administration of this compound resulted in significant reductions in systolic and diastolic blood pressure compared to a placebo group.

- Diabetic Patients : Another study highlighted the compound's ability to improve insulin sensitivity in diabetic models, indicating potential benefits for metabolic syndrome management .

Comparative Biological Activity Table

| Compound | Mechanism of Action | Primary Therapeutic Use | Notable Biological Activity |

|---|---|---|---|

| Chlorthalidone | Na+/Cl- symporter inhibition | Hypertension, Edema | Anti-inflammatory, Cardiovascular risk reduction |

| This compound | Na+/Cl- symporter inhibition + Carbonic anhydrase interaction | Hypertension | Enhanced insulin sensitivity, Anti-inflammatory |

Propiedades

IUPAC Name |

2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18)(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCMXXHTULKTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401167493 | |

| Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82875-49-8 | |

| Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82875-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Sulfamyl-4-chlorophenyl)phthalimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082875498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-SULFAMYL-4-CHLOROPHENYL)PHTHALIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8K7X3N4EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.